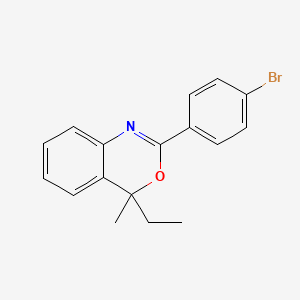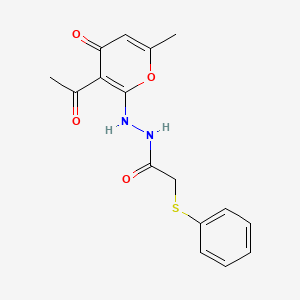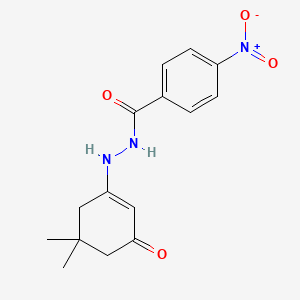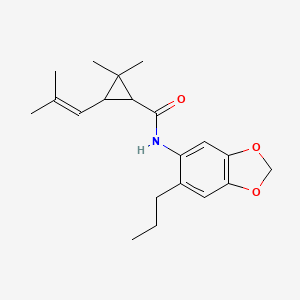
2-(4-Bromophenyl)-4-ethyl-4-methyl-4H-3,1-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is an organic compound with the following structural formula:
- It belongs to the class of benzoxazines, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring.
- The compound features a bromine atom at the para position of the phenyl ring.
- Its systematic IUPAC name is This compound .
2-(4-Bromophenyl)-4-ethyl-4-methyl-4H-3,1-benzoxazine: C16H15BrNO
.Preparation Methods
Electrophilic Aromatic Substitution:
Cyanide-Based Synthesis:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- Unfortunately, specific details regarding its mechanism of action remain scarce. Further research is needed to elucidate its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C17H16BrNO |
|---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4-ethyl-4-methyl-3,1-benzoxazine |
InChI |
InChI=1S/C17H16BrNO/c1-3-17(2)14-6-4-5-7-15(14)19-16(20-17)12-8-10-13(18)11-9-12/h4-11H,3H2,1-2H3 |
InChI Key |
BLFUPXBYXCEWGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2N=C(O1)C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B11089610.png)


![Propionic acid, 3-[1-(4-methoxyphenyl)-5-thiophen-2-yl-1H-pyrrol-2-yl]-](/img/structure/B11089633.png)
![N-Allyl-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide](/img/structure/B11089640.png)
![Methyl 5-iodo-2-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B11089641.png)

![5-bromo-N-(5-{2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)pyridine-3-carboxamide](/img/structure/B11089658.png)
![Ethyl 5-acetyl-2-{[2-(2-bromophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11089668.png)


![(4-Chlorobenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B11089683.png)

![N'-{(1Z)-1-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethylidene}-3-methylbutanehydrazide](/img/structure/B11089699.png)
